Monoamine Oxidase (MAO) Isoform Selectivity: MAO-B vs. MAO-A Inhibition Profile for the Quinolin-8-yloxy Core
The quinolin-8-yloxy core demonstrates a notable selectivity for the MAO-B isoform over MAO-A. In a direct head-to-head comparison, compound BDBM50401987 exhibited an IC50 of 15,400 nM against MAO-B, while its activity against MAO-A was significantly weaker, with an IC50 > 100,000 nM [1]. A structurally related analog (BDBM50401981) further optimized this selectivity, achieving a 14-fold improvement in MAO-B potency (IC50 of 1,130 nM) while maintaining similar low activity at MAO-A (IC50 > 100,000 nM) [2]. This indicates that the quinolin-8-yloxy scaffold is intrinsically MAO-B-preferring, a feature that can be enhanced by rational side-chain modification.
| Evidence Dimension | Isoform Selectivity (MAO-B vs. MAO-A) |
|---|---|
| Target Compound Data | MAO-B IC50: 15,400 nM; MAO-A IC50: >100,000 nM |
| Comparator Or Baseline | CHEMBL1575961 (structural analog) MAO-B IC50: 1,130 nM; MAO-A IC50: >100,000 nM |
| Quantified Difference | >6.5-fold selectivity for MAO-B over MAO-A for the target core; ~14-fold improvement in MAO-B potency with analog optimization |
| Conditions | Inhibition of recombinant human MAO enzymes; kynuramine conversion to 4-hydroxyquinoline measured by fluorescence assay after 20 min [1][2] |
Why This Matters
MAO-B selectivity is crucial for minimizing dietary tyramine interaction risks (the 'cheese effect') associated with non-selective MAO inhibitors, making this scaffold a safer starting point for neuroprotective drug development.
- [1] BindingDB. BDBM50401987 (CHEMBL1492484). MAO-B IC50: 1.54E+4 nM; MAO-A IC50: 1.00E+5 nM. View Source
- [2] BindingDB. BDBM50401981 (CHEMBL1575961). MAO-B IC50: 1.13E+3 nM; MAO-A IC50: >1.00E+5 nM. View Source
